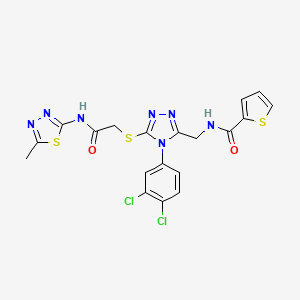
N-((4-(3,4-dichlorophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((4-(3,4-dichlorophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H15Cl2N7O2S3 and its molecular weight is 540.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((4-(3,4-dichlorophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features multiple pharmacophoric elements including:
- Thiophene ring : Known for its aromatic properties and involvement in various biological activities.
- Thiadiazole moiety : Associated with a range of biological effects such as anticancer and antimicrobial activities.
- Carboxamide group : Enhances solubility and bioavailability.
Anticancer Activity
Recent studies have demonstrated significant anticancer potential for thiophene carboxamide derivatives similar to the compound . For instance:
-
In vitro Studies :
- Compounds similar to N-((4-(3,4-dichlorophenyl)-5-(...)) exhibited IC50 values against Hep3B liver cancer cells of 5.46 µM and 12.58 µM for compounds 2b and 2e respectively . These compounds were shown to disrupt spheroid formation in cancer cells, indicating a potential mechanism for inhibiting tumor growth.
- The interaction pattern observed with tubulin suggests that these compounds may act through microtubule destabilization akin to the known chemotherapeutic agent Combretastatin A-4 (CA-4) .
- Mechanism of Action :
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties:
- Thiadiazole derivatives have been reported to exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes .
- A study on thiophene derivatives indicated promising results against various pathogens, highlighting the importance of the thiophene scaffold in developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like N-((4-(3,4-dichlorophenyl)-5-(...)). Key findings include:
- Modifications in the halogen positions on the phenyl ring significantly affect anticancer potency, with para-substituted derivatives showing improved activity against Hep3B cells .
Case Study 1: Hep3B Cell Line
A series of thiophene carboxamide derivatives were synthesized and evaluated for their anticancer activity against Hep3B cells. The most active compounds were identified based on their IC50 values and their ability to induce cell cycle arrest in the G2/M phase.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 2b | 5.46 | Microtubule destabilization |
| 2e | 12.58 | Microtubule destabilization |
Case Study 2: Antimicrobial Evaluation
A set of thiophene-based compounds was tested against various bacterial strains. The results indicated that specific substitutions on the thiophene ring enhanced antibacterial efficacy.
| Compound | Activity Type | Effective Concentration |
|---|---|---|
| Thiophene Derivative A | Antibacterial | 10 µg/mL |
| Thiophene Derivative B | Antifungal | 15 µg/mL |
Eigenschaften
IUPAC Name |
N-[[4-(3,4-dichlorophenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N7O2S3/c1-10-24-26-18(33-10)23-16(29)9-32-19-27-25-15(8-22-17(30)14-3-2-6-31-14)28(19)11-4-5-12(20)13(21)7-11/h2-7H,8-9H2,1H3,(H,22,30)(H,23,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLKBMAMSXWNPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)CNC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N7O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














